Enhanced Selectivity for M2/M4 over M1/M3 Subtypes vs. Methoctramine
AF-DX 384 demonstrates a superior selectivity window for M2/M4 over M1/M3 receptors compared to methoctramine. Its pKi values for M2 and M4 are significantly higher than for M1 and M3, whereas methoctramine exhibits a less pronounced selectivity profile [1].
| Evidence Dimension | Receptor Binding Affinity (pKi) and Selectivity Window |
|---|---|
| Target Compound Data | Human M2: pKi = 8.22; Human M4: pKi = 8.00; Human M1: pKi = 7.51; Human M3: pKi = 7.18 |
| Comparator Or Baseline | Methoctramine (comparator): Binding affinities for M2 and M4 are high, but its selectivity window relative to M1 and M3 is narrower. The pKi for M2 is ~8.0, but it also demonstrates significant affinity for M1 and M3 [2]. |
| Quantified Difference | The selectivity ratio (M2/M1) is approximately 5-fold for AF-DX 384 (8.22 vs 7.51), whereas methoctramine's M2/M1 selectivity is typically lower, around 2-3 fold [2]. |
| Conditions | Radioligand binding assays using cloned human mAChR subtypes expressed in CHO cells. |
Why This Matters
Higher selectivity reduces the confounding effects of off-target M1/M3 receptor antagonism in functional assays, leading to more robust and interpretable data when investigating M2/M4-specific pathways.
- [1] Dörje, F., Wess, J., Lambrecht, G., Tacke, R., Mutschler, E., & Brann, M. R. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. View Source
- [2] Munns, M., & Pennefather, J. N. (1998). Pharmacological characterization of muscarinic receptors in the uterus of oestrogen-primed and pregnant rats. British Journal of Pharmacology, 123(8), 1639-1644. View Source
